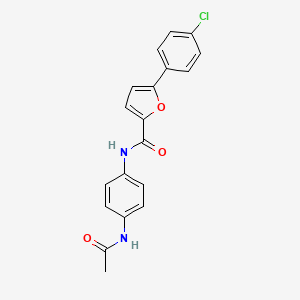N-(4-acetamidophenyl)-5-(4-chlorophenyl)furan-2-carboxamide
CAS No.:
Cat. No.: VC16292158
Molecular Formula: C19H15ClN2O3
Molecular Weight: 354.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C19H15ClN2O3 |
|---|---|
| Molecular Weight | 354.8 g/mol |
| IUPAC Name | N-(4-acetamidophenyl)-5-(4-chlorophenyl)furan-2-carboxamide |
| Standard InChI | InChI=1S/C19H15ClN2O3/c1-12(23)21-15-6-8-16(9-7-15)22-19(24)18-11-10-17(25-18)13-2-4-14(20)5-3-13/h2-11H,1H3,(H,21,23)(H,22,24) |
| Standard InChI Key | JFHXBOPPFVQPAT-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)Cl |
Introduction
N-(4-acetamidophenyl)-5-(4-chlorophenyl)furan-2-carboxamide is a complex organic compound belonging to the class of carboxamides. It features a furan ring, a five-membered aromatic heterocycle, and incorporates both acetamide and chlorophenyl substituents. This compound has garnered attention due to its potential pharmacological properties and applications in medicinal chemistry.
Spectroscopic Analysis
The structure of N-(4-acetamidophenyl)-5-(4-chlorophenyl)furan-2-carboxamide can be confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). These methods provide detailed information about the molecular structure and purity of the compound.
| Technique | Purpose |
|---|---|
| NMR | Structural confirmation |
| MS | Molecular weight and purity |
Potential Applications
This compound serves as a key starting material for synthesizing amide and hydrazide derivatives with potential bioactivity against various cell lines, such as K562. Its structural motifs are often associated with biological activity, making it a subject of interest for drug development.
| Application | Description |
|---|---|
| Drug Development | Potential bioactivity against cell lines |
| Medicinal Chemistry | Synthesis of amide and hydrazide derivatives |
Mechanism of Action
The mechanism of action for N-(4-acetamidophenyl)-5-(4-chlorophenyl)furan-2-carboxamide is likely related to its interaction with biological targets such as enzymes or receptors involved in disease pathways. Studies may indicate that such compounds interact with target sites through hydrogen bonding or hydrophobic interactions, influencing their biological efficacy.
Research Findings and Future Directions
Research continues to explore the efficacy and safety profiles of this compound in preclinical models, contributing to the field of medicinal chemistry and drug discovery. Further studies are needed to fully understand its pharmacological properties and potential therapeutic applications.
Note:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume